2-(Pyrimidin-2-yloxy)acetohydrazide
Description
Properties
Molecular Formula |
C6H8N4O2 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-pyrimidin-2-yloxyacetohydrazide |
InChI |
InChI=1S/C6H8N4O2/c7-10-5(11)4-12-6-8-2-1-3-9-6/h1-3H,4,7H2,(H,10,11) |
InChI Key |
GLGQEBUBNQOFLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)OCC(=O)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a comparative analysis of 2-(pyrimidin-2-yloxy)acetohydrazide with structurally related compounds:
Key Findings
Substituent Effects on Activity: Oxygen vs. Thioether derivatives in demonstrated broad-spectrum antimicrobial activity, suggesting that sulfur-linked pyrimidines enhance interaction with microbial enzymes . Heterocycle Choice: Pyrimidine-based acetohydrazides (e.g., ) show antimicrobial activity, while benzimidazole derivatives () exhibit anticonvulsant effects. This highlights the role of heterocycle identity in directing biological activity .
Anti-Inflammatory Activity: N-arylidene-2-(2-phenoxyphenyl)acetohydrazides () with bulky aromatic substituents (e.g., 4-chlorobenzylidene in compound 9d) showed anti-inflammatory efficacy comparable to diclofenac, suggesting that electron-withdrawing groups enhance activity .
Antimicrobial Optimization :
- Cyclization of hydrazide moieties into 1,3,4-oxadiazole () or incorporation of pyridyl groups () improved antimicrobial potency, indicating that planar heterocyclic systems enhance target binding .
Preparation Methods
Synthesis of Ethyl 2-(Pyrimidin-2-yloxy)acetate
The ester precursor is typically synthesized via nucleophilic substitution between 2-chloropyrimidine and ethyl glycolate in the presence of a base. For example:
Hydrazinolysis Reaction
The ester intermediate is treated with excess hydrazine hydrate to yield the target hydrazide:
Optimized Parameters :
-
Solvent : Absolute ethanol
-
Temperature : 50–60°C
-
Reaction Time : 4–6 hours
Table 1 : Comparative Yields Under Varied Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 50 | 4 | 82 |
| Methanol | 50 | 6 | 75 |
| THF | 60 | 8 | 68 |
| DMF | 80 | 3 | 71 |
Alternative Routes via Thioacetate Intermediates
Recent studies have explored thioacetate derivatives as starting materials for improved regioselectivity. For instance, 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide was synthesized via hydrazinolysis of ethyl thioacetate:
Reaction Scheme
Key Advantages :
Optimized Conditions :
-
Hydrazine Excess : 3-fold molar ratio
-
Solvent : Ethanol
-
Workup : Recrystallization from ethanol/water (3:1)
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining yields. A modified protocol for ethyl 2-(pyrimidin-2-yloxy)acetate hydrazinolysis achieved completion in 30 minutes:
Procedure :
-
Mix ester (1 mmol) and hydrazine hydrate (3 mmol) in ethanol (5 mL)
-
Irradiate at 300 W, 80°C
-
Cool and filter the precipitate
Results :
-
Time Saved : 75% reduction vs conventional heating
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Challenges and Mitigation Strategies
Common Side Reactions
Scalability Considerations
-
Batch Size Limits : >500 g batches show yield drops (89% → 76%) due to heat transfer inefficiencies
-
Continuous Flow Systems : Pilot studies show 92% yield at 1 kg/day throughput
Emerging Methodologies
Enzymatic Hydrazinolysis
Preliminary work using lipases (e.g., Candida antarctica) in ionic liquids achieved 78% yield at 40°C, offering greener alternatives.
Solid-Phase Synthesis
Immobilized hydrazine on silica gel enabled reagent recycling, reducing waste by 40% in small-scale trials.
Comparative Analysis of Methods
Table 2 : Method Efficiency Evaluation
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Conventional | 82–89 | 4–6 h | Low | Moderate |
| Microwave-Assisted | 85 | 0.5 h | Medium | High |
| Thioacetate Route | 81 | 5 h | High | Low |
| Enzymatic | 78 | 12 h | Very High | Experimental |
Industrial Production Insights
Current manufacturing practices favor conventional hydrazinolysis due to:
Q & A
Q. How are hydrazide derivatives tailored for antiviral specificity (e.g., against HAV)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
